N-(4-METHYL-5-{2-[(4-NITROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE
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Overview
Description
N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetamide
- 4-nitro-N-methylaniline
- N-(4-nitrophenyl)-N-methylamine
Uniqueness
N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide is unique due to its specific thiazole ring structure and the presence of both nitro and amino functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N5O3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-methyl-5-[2-(4-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-3-13(22)20-16-17-9(2)14(26-16)12-8-25-15(19-12)18-10-4-6-11(7-5-10)21(23)24/h4-8H,3H2,1-2H3,(H,18,19)(H,17,20,22) |
InChI Key |
HJUOMYBKCXFMJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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